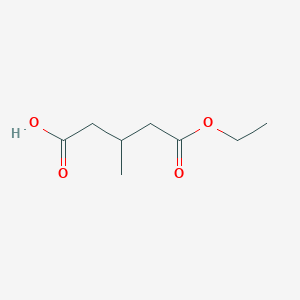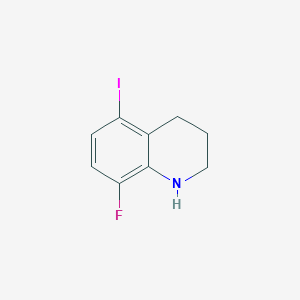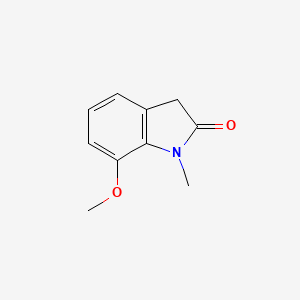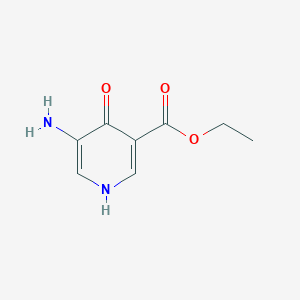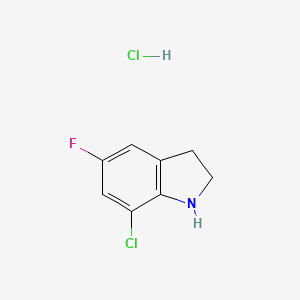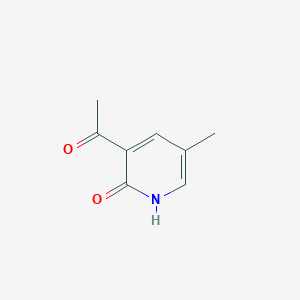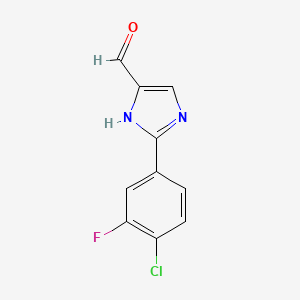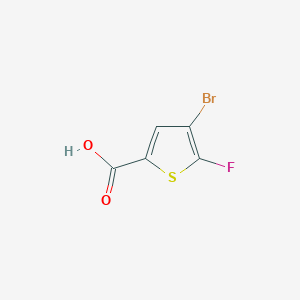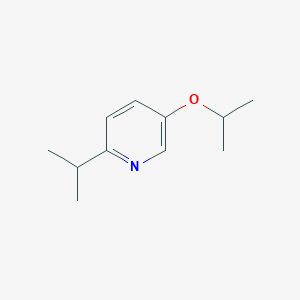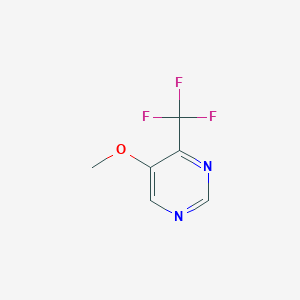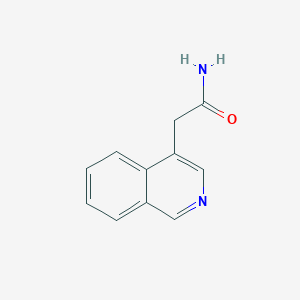![molecular formula C12H15BrSi B13664388 1-Bromo-2-methyl-4-[2-(trimethylsilyl)ethynyl]benzene CAS No. 871707-26-5](/img/structure/B13664388.png)
1-Bromo-2-methyl-4-[2-(trimethylsilyl)ethynyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-methyl-4-[2-(trimethylsilyl)ethynyl]benzene is an organic compound with the molecular formula C12H15BrSi. This compound is characterized by the presence of a bromine atom, a methyl group, and a trimethylsilyl-ethynyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-2-methyl-4-[2-(trimethylsilyl)ethynyl]benzene can be synthesized through a multi-step process. One common method involves the palladium-catalyzed coupling reaction between 1-bromo-2-methylbenzene and trimethylsilylacetylene . The reaction typically requires a palladium catalyst, such as Pd(PPh3)4, and a base, such as triethylamine, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-methyl-4-[2-(trimethylsilyl)ethynyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are employed.
Major Products
Substitution Reactions: Products include substituted benzene derivatives.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-methyl-4-[2-(trimethylsilyl)ethynyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds and pharmaceuticals.
Medicine: It is involved in the synthesis of potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-methyl-4-[2-(trimethylsilyl)ethynyl]benzene involves its reactivity towards various chemical reagents. The bromine atom and the trimethylsilyl-ethynyl group play crucial roles in its chemical behavior. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-(trimethylsilyl)benzene: Similar structure but lacks the methyl group.
1-Bromo-4-ethynylbenzene: Similar structure but lacks the trimethylsilyl group.
1-Bromo-4-(trifluoromethyl)benzene: Similar structure but has a trifluoromethyl group instead of the trimethylsilyl-ethynyl group.
Uniqueness
1-Bromo-2-methyl-4-[2-(trimethylsilyl)ethynyl]benzene is unique due to the presence of both a methyl group and a trimethylsilyl-ethynyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various chemical syntheses and applications.
Eigenschaften
CAS-Nummer |
871707-26-5 |
|---|---|
Molekularformel |
C12H15BrSi |
Molekulargewicht |
267.24 g/mol |
IUPAC-Name |
2-(4-bromo-3-methylphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H15BrSi/c1-10-9-11(5-6-12(10)13)7-8-14(2,3)4/h5-6,9H,1-4H3 |
InChI-Schlüssel |
UGUFGFCMNHROPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C#C[Si](C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



